molecular formula C6H13ClMg B1591105 Hexylmagnesium chloride CAS No. 44767-62-6

Hexylmagnesium chloride

Cat. No.: B1591105
CAS No.: 44767-62-6
M. Wt: 144.92 g/mol
InChI Key: GBRJQTLHXWRDOV-UHFFFAOYSA-M
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Description

Hexylmagnesium chloride is an organometallic compound with the chemical formula C6H13MgCl. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylmagnesium chloride is prepared through the reaction of hexyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H13Cl+MgC6H13MgCl\text{C}_6\text{H}_{13}\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_{13}\text{MgCl} C6​H13​Cl+Mg→C6​H13​MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so efficient cooling systems are necessary to manage the heat generated during the process .

Chemical Reactions Analysis

Types of Reactions: Hexylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Reduction: It can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

    Nitriles: Reduces nitriles to primary amines in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Hexylmagnesium chloride has numerous applications in scientific research, including:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of hexylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom in the Grignard reagent acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis .

Comparison with Similar Compounds

  • Methylmagnesium chloride
  • Ethylmagnesium chloride
  • Butylmagnesium chloride
  • Phenylmagnesium chloride

Comparison: Hexylmagnesium chloride is unique due to its longer alkyl chain compared to methylmagnesium chloride and ethylmagnesium chloride. This longer chain can influence the steric and electronic properties of the compound, making it suitable for specific reactions where bulkier groups are required. Compared to phenylmagnesium chloride, this compound lacks the aromatic ring, which can affect the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

magnesium;hexane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJQTLHXWRDOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446701
Record name Hexylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44767-62-6
Record name Hexylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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